Cas no 5721-12-0 (Lysine, ethyl ester,hydrochloride (1:2))

Lysine, ethyl ester,hydrochloride (1:2) structure
5721-12-0 structure
Product Name:Lysine, ethyl ester,hydrochloride (1:2)
CAS No:5721-12-0
MF:C8H20Cl2N2O2
MW:247.162600517273
CID:375672
PubChem ID:2738124
Update Time:2025-07-25

Lysine, ethyl ester,hydrochloride (1:2) Chemical and Physical Properties

Names and Identifiers

    • Lysine, ethyl ester,hydrochloride (1:2)
    • ETHYL 2,6-DIAMINOHEXANOATE DIHYDROCHLORIDE
    • AC1MC8DS
    • ACMC-1APX9
    • Ethyl DL-lysinate dihydrochloride
    • Ethyl DL-lysinate HCl
    • H-LYS-OET 2HCL
    • L-LYSINE ETHYL ESTER
    • MolPort-000-146-032
    • SBB058160
    • EINECS 227-224-3
    • MFCD00173767
    • ethyl 2,6-diaminohexanoate;dihydrochloride
    • H-Lys-OEt 2 HCl
    • Ethyl lysinate--hydrogen chloride (1/2)
    • F86851
    • 5721-12-0
    • CCG-53506
    • SY326079
    • FT-0625897
    • DTXSID30972660
    • AKOS024374952
    • FT-0635034
    • SCHEMBL213478
    • LS-13561
    • Inchi: 1S/C8H18N2O2.2ClH/c1-2-12-8(11)7(10)5-3-4-6-9;;/h7H,2-6,9-10H2,1H3;2*1H
    • InChI Key: DZIYAIZKJOHVQC-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O(CC)C(C(CCCCN)N)=O

Computed Properties

  • Exact Mass: 246.0904
  • Monoisotopic Mass: 246.0901833g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 128
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.3Ų

Experimental Properties

  • PSA: 78.34

Lysine, ethyl ester,hydrochloride (1:2) Security Information

  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

Lysine, ethyl ester,hydrochloride (1:2) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB226043-100mg
Ethyl 2,6-diaminohexanoate dihydrochloride (H-DL-Lys-OEt.2HCl); .
5721-12-0
100mg
€104.50 2025-02-14
abcr
AB226043-250mg
Ethyl 2,6-diaminohexanoate dihydrochloride (H-DL-Lys-OEt.2HCl); .
5721-12-0
250mg
€117.60 2025-02-14
abcr
AB226043-1g
Ethyl 2,6-diaminohexanoate dihydrochloride (H-DL-Lys-OEt.2HCl); .
5721-12-0
1g
€188.00 2025-02-14
abcr
AB226043-10g
Ethyl 2,6-diaminohexanoate dihydrochloride (H-DL-Lys-OEt.2HCl); .
5721-12-0
10g
€507.20 2025-02-14
abcr
AB226043-5g
Ethyl 2,6-diaminohexanoate dihydrochloride (H-DL-Lys-OEt.2HCl); .
5721-12-0
5g
€351.70 2025-02-14
abcr
AB226043-25g
Ethyl 2,6-diaminohexanoate dihydrochloride (H-DL-Lys-OEt.2HCl); .
5721-12-0
25g
€957.40 2025-02-14

Additional information on Lysine, ethyl ester,hydrochloride (1:2)

Introduction to Lysine, ethyl ester, hydrochloride (1:2) and Its Significance in Modern Chemical and Pharmaceutical Research

Lysine, ethyl ester, hydrochloride (1:2), with the CAS number 5721-12-0, is a compound of significant interest in the fields of chemical biology and pharmaceutical research. This compound, often abbreviated as LysEtHCl (1:2), is a derivative of lysine, one of the essential amino acids crucial for various biological processes. The ethyl esterification and subsequent hydrochloride salt formation enhance its solubility and stability, making it a valuable reagent in synthetic chemistry and biochemical applications.

The structure of Lysine, ethyl ester, hydrochloride (1:2) consists of a lysine backbone with an ethyl group attached to the amino group and a hydrochloride salt formed from the carboxyl group. This modification not only improves its handling properties but also allows for its use in a wide range of chemical reactions. The compound's ability to act as both a building block and a functional intermediate has made it indispensable in the synthesis of more complex molecules.

In recent years, there has been growing interest in the applications of Lysine, ethyl ester, hydrochloride (1:2) in drug discovery and development. Its role as a precursor in the synthesis of peptidomimetics and other bioactive molecules has been extensively explored. For instance, researchers have utilized this compound to develop novel inhibitors targeting various therapeutic pathways. The flexibility provided by the ethyl ester group allows for easy modification at multiple positions, enabling the creation of diverse molecular libraries for high-throughput screening.

One of the most compelling aspects of Lysine, ethyl ester, hydrochloride (1:2) is its utility in peptide synthesis. Peptides are short chains of amino acids that play critical roles in numerous biological processes. The ability to incorporate modified lysine residues into peptides has opened up new avenues for therapeutic intervention. For example, studies have shown that peptides containing LysEtHCl (1:2) can exhibit enhanced stability and bioavailability compared to their unmodified counterparts. This has significant implications for the development of peptide-based drugs that require prolonged circulation times or targeted delivery.

The pharmaceutical industry has also leveraged Lysine, ethyl ester, hydrochloride (1:2) in the development of enzyme inhibitors. Enzymes are biological catalysts that mediate almost all cellular processes. By designing inhibitors that target specific enzymatic activities, researchers can modulate these processes for therapeutic benefit. LysEtHCl (1:2) has been particularly useful in this context due to its ability to mimic natural substrates while introducing structural features that enhance binding affinity. This approach has led to the discovery of several potent inhibitors with potential applications in treating diseases such as cancer and inflammation.

Advances in computational chemistry have further enhanced the utility of Lysine, ethyl ester, hydrochloride (1:2). Molecular modeling techniques allow researchers to predict the behavior of this compound in various reaction conditions with high accuracy. This predictive power has enabled the optimization of synthetic routes and the design of novel derivatives with tailored properties. For instance, computational studies have identified optimal conditions for the coupling reactions involving LysEtHCl (1:2), leading to improved yields and reduced byproduct formation.

The role of Lysine, ethyl ester, hydrochloride (1:2) extends beyond synthetic chemistry into analytical methods as well. Its well-defined structure and reactivity make it an excellent standard for mass spectrometry and nuclear magnetic resonance spectroscopy. These analytical techniques are crucial for characterizing complex molecules and understanding their interactions at the molecular level. The use of LysEtHCl (1:2) as a reference standard has contributed to advancements in analytical methodologies across various disciplines.

In conclusion, Lysine, ethyl ester, hydrochloride (1:2) is a versatile compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features make it an invaluable tool for synthetic chemists seeking to build complex molecules with precision. As research continues to uncover new applications for this compound, its importance is likely to grow even further. The ongoing development of novel derivatives and synthetic strategies based on LysEtHCl (1:2) promises to yield exciting advancements in drug discovery and therapeutic innovation.

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